molecular formula C7H7BrN2O B100684 4-Bromobenzamidoxime CAS No. 19227-14-6

4-Bromobenzamidoxime

Cat. No.: B100684
CAS No.: 19227-14-6
M. Wt: 215.05 g/mol
InChI Key: KCHIZOZPSSURRB-UHFFFAOYSA-N
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Description

4-Bromo-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol It is characterized by the presence of a bromine atom attached to a benzene ring, along with a hydroxybenzenecarboximidamide group

Scientific Research Applications

4-Bromo-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique chemical structure makes it a candidate for drug discovery and development.

    Industry: In industrial settings, 4-bromo-N’-hydroxybenzenecarboximidamide is used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

The synthesis of 4-bromo-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-bromobenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 4-bromobenzonitrile

    Reagent: Hydroxylamine hydrochloride

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Bromo-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

4-Bromo-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

    4-Chloro-N’-hydroxybenzenecarboximidamide: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine can lead to differences in reactivity and biological activity.

    4-Fluoro-N’-hydroxybenzenecarboximidamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    4-Iodo-N’-hydroxybenzenecarboximidamide:

The uniqueness of 4-bromo-N’-hydroxybenzenecarboximidamide lies in its specific combination of functional groups and the presence of a bromine atom, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-N'-hydroxybenzenecarboximidamide involves the reaction of 4-bromoaniline with ethyl chloroformate to yield 4-bromo-N'-ethoxycarbonylbenzenecarboximidamide, which is then hydrolyzed with sodium hydroxide to produce 4-bromo-N'-hydroxybenzenecarboximidamide.", "Starting Materials": [ "4-bromoaniline", "ethyl chloroformate", "sodium hydroxide", "water", "organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 4-bromoaniline in an organic solvent.", "Step 2: Slowly add ethyl chloroformate to the solution with stirring.", "Step 3: Allow the reaction mixture to stir at room temperature for several hours.", "Step 4: Add water to the reaction mixture and extract the product with an organic solvent.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 4-bromo-N'-ethoxycarbonylbenzenecarboximidamide.", "Step 7: Dissolve 4-bromo-N'-ethoxycarbonylbenzenecarboximidamide in a solution of sodium hydroxide.", "Step 8: Heat the reaction mixture to reflux for several hours.", "Step 9: Cool the reaction mixture and adjust the pH to neutral with hydrochloric acid.", "Step 10: Extract the product with an organic solvent.", "Step 11: Dry the organic layer with anhydrous sodium sulfate.", "Step 12: Concentrate the organic layer under reduced pressure to obtain 4-bromo-N'-hydroxybenzenecarboximidamide." ] }

CAS No.

19227-14-6

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

KCHIZOZPSSURRB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)Br

SMILES

C1=CC(=CC=C1C(=NO)N)Br

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)Br

Pictograms

Irritant

Origin of Product

United States

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